
N-Arachidonoyl-L-Serine
Overview
Description
N-Arachidonoyl-L-Serine (ARA-S) is an endogenous lipid first isolated from bovine brain . Structurally, it consists of an arachidonic acid tail and a serine head group (molecular formula: C₂₃H₃₇NO₄; molecular weight: 391.5) . Unlike classical endocannabinoids such as anandamide (AEA) and 2-arachidonoylglycerol (2-AG), ARA-S binds weakly to cannabinoid receptors CB1 and CB2 (<1 μM affinity) and is thus classified as an "endocannabinoid-like" compound . Its physiological roles include vasodilation, angiogenesis, neuroprotection, and modulation of cellular signaling pathways (e.g., MAPK, Akt, and Rho/ROCK) . ARA-S exerts these effects through non-canonical receptors, such as GPR55, and direct ion channel modulation (e.g., BKCa channels) .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Arachidonoyl-L-Serine can be synthesized through the condensation of arachidonic acid with L-serine. The reaction typically involves the activation of the carboxyl group of arachidonic acid, followed by its coupling with the amino group of L-serine. Common reagents used in this process include dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: N-Arachidonoyl-L-Serine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroperoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert it to more saturated analogs.
Substitution: this compound can participate in nucleophilic substitution reactions, where the serine moiety can be modified.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or molecular oxygen in the presence of catalysts.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other hydrogenation catalysts.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products:
Oxidation: Hydroperoxides and hydroxylated derivatives.
Reduction: Saturated analogs of this compound.
Substitution: Modified serine derivatives with various functional groups.
Scientific Research Applications
Neuroprotective Effects
Mechanism of Action:
AraS has been shown to exert neuroprotective effects, particularly following traumatic brain injury. Research indicates that administration of AraS leads to significant improvements in functional outcomes, reduction in edema, and decreased lesion volume. The underlying mechanisms involve the phosphorylation of extracellular-signal-regulated kinase 1/2 (ERK) and protein kinase B (Akt), which are crucial for activating anti-apoptotic pathways. Specifically, AraS increases levels of the prosurvival factor Bcl-xL and reduces caspase-3 activity, suggesting its role in inhibiting apoptosis after brain injury .
Case Studies:
- Traumatic Brain Injury Model: In a study involving mice subjected to closed head injuries, a single injection of AraS post-injury resulted in improved motor function and reduced brain damage compared to control groups. These effects were reversed by specific antagonists to CB2 receptors and transient receptor potential vanilloid 1 channels, indicating the involvement of these pathways in AraS's neuroprotective action .
- Endothelial Cell Studies: AraS was found to stimulate phosphorylation in cultured endothelial cells, promoting endothelium-dependent vasodilation. This suggests potential applications in treating vascular dysfunctions associated with neurodegenerative diseases .
Cardiovascular Applications
AraS has demonstrated significant cardiovascular effects by inducing vasodilation in isolated rat mesenteric arteries and abdominal aorta. This effect is mediated through the activation of signaling pathways involving p44/42 mitogen-activated protein kinase and protein kinase B/Akt .
Potential Benefits:
- Vasodilation: The ability of AraS to induce vasodilation may have therapeutic implications for conditions characterized by impaired blood flow.
- Anti-inflammatory Effects: AraS has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α in macrophage cell lines, which could be beneficial in managing inflammatory cardiovascular diseases .
Immune Modulation
AraS exhibits significant immunomodulatory properties. It has been reported to inhibit lipopolysaccharide (LPS)-induced formation of reactive oxygen intermediates and nitric oxide production in murine macrophages. This inhibition is concentration-dependent and suggests a protective role against oxidative stress and inflammation .
Research Findings:
- Macrophage Studies: Treatment with AraS led to a marked reduction in TNF-α production, highlighting its potential use as an anti-inflammatory agent in immune-related disorders .
- Application in Disease Models: In models of chronic inflammation or autoimmune diseases, AraS could serve as a therapeutic agent by modulating immune responses and reducing tissue damage.
Summary Table of Applications
Mechanism of Action
N-Arachidonoyl-L-Serine exerts its effects through multiple pathways:
Neuroprotection: It modulates the activation of N-type calcium channels in sympathetic neurons, leading to enhanced calcium currents and neuroprotective effects.
Anti-inflammatory: this compound suppresses the formation of tumor necrosis factor-alpha (TNF-α) in macrophages, contributing to its anti-inflammatory properties.
Comparison with Similar Compounds
Comparison with Classical Endocannabinoids
Structural and Receptor Binding Differences
Key Findings :
- ARA-S shares the arachidonic acid backbone with AEA and 2-AG but differs in head group (serine vs. ethanolamide/glycerol), leading to distinct receptor interactions .
- AEA and 2-AG primarily signal through CB1/CB2, while ARA-S activates GPR55 and BKCa channels, contributing to endothelium-independent vasodilation .
Functional Contrasts
- Vasodilation: ARA-S induces vasodilation via PI3K/Akt/NO and Rho/ROCK pathways in human brain endothelial cells , whereas AEA relies on CB1/TRPV1-dependent mechanisms .
- Neuroprotection : Both ARA-S and 2-AG promote neurogenesis post-traumatic brain injury (TBI), but ARA-S uniquely enhances MAPK and Akt phosphorylation .
Comparison with Other N-Acyl Amides
Structural Analogues
Key Findings :
- NA-Gly : Unlike ARA-S, NA-Gly activates TRPV1 and GPR18, implicating it in pain pathways .
- NADA: Combines cannabinoid and dopaminergic signaling, unlike ARA-S’s focus on vascular and neurogenic roles .
- N-Oleoyl-L-serine : Shares the serine head group but uses oleic acid instead of arachidonate, limiting its overlap with ARA-S in vasoactive functions .
Enantiomeric Activity
Biological Activity
N-Arachidonoyl-L-serine (AraS) is a recently identified endocannabinoid-like compound with significant biological activity, particularly in neuroprotection and vascular regulation. Its unique profile and mechanisms of action have garnered interest in the fields of neuroscience and pharmacology. This article explores the biological activity of AraS, focusing on its neuroprotective effects, vasodilatory properties, and potential anti-inflammatory actions.
This compound is structurally related to anandamide, a well-known endocannabinoid. However, AraS exhibits a distinct mechanism of action, primarily through its interaction with various receptors:
- Weak Binding Affinity : Unlike anandamide, AraS has a very low binding affinity for cannabinoid receptors CB1 and CB2, as well as the TRPV1 receptor .
- Endothelial Effects : AraS induces endothelium-dependent vasodilation in isolated rat mesenteric arteries and abdominal aorta. This effect is mediated through the phosphorylation of p44/42 MAPK and protein kinase B/Akt pathways in endothelial cells .
- Neuroprotective Mechanisms : AraS has demonstrated neuroprotective effects following traumatic brain injury (TBI). It enhances the phosphorylation of ERK and Akt, leading to increased levels of anti-apoptotic factors like Bcl-xL and reduced caspase-3 activity .
2.1 Case Studies
A study investigating the effects of AraS on TBI revealed that a single injection post-injury significantly improved functional outcomes while reducing edema and lesion volume. The neuroprotective effects were attributed to:
- ERK and Akt Pathway Activation : Administration of AraS led to increased phosphorylation of ERK and Akt in both ipsilateral and contralateral cortices .
- Receptor Involvement : The neuroprotective effects were shown to be mediated primarily through CB2 receptors and TRPV1 channels, with antagonists reversing these benefits .
2.2 Summary of Findings
Study | Model | Key Findings |
---|---|---|
Milman et al., 2006 | Traumatic Brain Injury | Significant neuroprotection via ERK/Akt pathways; reduced apoptosis markers. |
Godlewski et al., 2001 | Endothelial Cells | Induced vasodilation; activated MAPK/Akt signaling pathways. |
Kino et al., 2019 | RAW264.7 Macrophages | Inhibited TNF-α production; demonstrated anti-inflammatory properties. |
3. Vascular Effects
AraS's ability to induce vasodilation has implications for cardiovascular health:
- Endothelium-Dependent Vasodilation : AraS facilitates vasodilation through activation of endothelial receptors that are yet to be fully characterized but do not involve traditional cannabinoid pathways .
- Potential for Angiogenesis : By stimulating endothelial cell migration via MAPK pathways, AraS may play a role in angiogenesis, which is crucial for tissue repair following injury .
4. Anti-Inflammatory Properties
AraS exhibits notable anti-inflammatory effects:
- Inhibition of Cytokine Production : In murine macrophage models, AraS significantly suppressed LPS-induced TNF-α production by up to 78%, indicating its potential as an anti-inflammatory agent .
- Reactive Oxygen Species (ROS) Suppression : AraS treatment resulted in a concentration-dependent reduction in reactive oxygen intermediates (ROI), further supporting its role in mitigating inflammation .
5. Conclusion
This compound represents a promising compound with multifaceted biological activities, particularly in neuroprotection, vascular regulation, and inflammation modulation. Its unique mechanisms—primarily involving non-cannabinoid receptors—distinguish it from traditional endocannabinoids like anandamide. Future research should focus on elucidating the specific receptors involved in its action and exploring its therapeutic potential in neurological disorders and cardiovascular diseases.
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing and detecting ARA-S in preclinical studies?
ARA-S is synthesized via transacylation reactions using phospholipid precursors (e.g., phosphatidylserine) and purified using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) for structural validation . Detection in biological samples (e.g., brain tissue, macrophages) employs lipidomic profiling with LC-MS/MS, optimized to account for its low endogenous concentrations (trace amounts in bovine brain) . For quantification, internal standards like deuterated analogs are recommended to correct for matrix effects.
Q. How does ARA-S mediate neuroprotective effects, and what signaling pathways are involved?
ARA-S promotes neuroprotection by activating the PI3K/Akt and MAPK pathways, which inhibit apoptosis and enhance neuronal survival. Experimental validation involves treating primary neuronal cultures with ARA-S (e.g., 1–10 µM) and measuring phosphorylated Akt and ERK1/2 levels via Western blotting. Controls should include pharmacological inhibitors (e.g., LY294002 for PI3K) to confirm pathway specificity .
Q. What in vivo models are appropriate for studying ARA-S-induced vasodilation?
Rat isolated mesenteric arteries and abdominal aorta are standard models. Vasodilation is assessed using wire myography, with pre-treatment of vessels with endothelial nitric oxide synthase (eNOS) inhibitors (e.g., L-NAME) to confirm endothelium-dependent mechanisms. Dose-response curves (0.1–10 µM ARA-S) are compared to reference vasodilators like acetylcholine .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on ARA-S receptor interactions?
ARA-S shows weak binding affinity for CB1/CB2 and TRPV1 receptors (<i>K</i>i > 1 µM) , yet it elicits biological effects (e.g., vasodilation) independent of these receptors. To resolve this, studies should:
- Use receptor knockout models (e.g., CB1<sup>-/-</sup> mice) to isolate receptor-independent pathways.
- Employ phosphoproteomics to identify non-canonical targets (e.g., GPR18 or endothelial ion channels) .
Q. What experimental designs mitigate challenges in studying ARA-S's anti-inflammatory effects?
ARA-S suppresses LPS-induced TNF-α in RAW264.7 macrophages, but its efficacy varies with cell passage number and culture conditions. Key steps include:
- Standardizing LPS concentrations (e.g., 100 ng/mL) and exposure times (6–24 hrs).
- Including positive controls (e.g., dexamethasone) and measuring downstream NF-κB activity via luciferase reporter assays .
- Validating results across multiple cell lines (e.g., primary macrophages) to ensure reproducibility .
Q. How can researchers optimize lipidomic workflows to quantify ARA-S in complex biological matrices?
Due to its low abundance, ARA-S requires enrichment strategies:
- Solid-phase extraction (SPE) with C18 cartridges to isolate lipid fractions.
- LC-MS/MS with multiple reaction monitoring (MRM) transitions (e.g., m/z 448.3 → 62.1 for ARA-S).
- Normalization to total protein content or lipid phosphate levels to account for sample heterogeneity .
Q. What strategies address ARA-S's instability in aqueous solutions during in vitro assays?
ARA-S degrades via hydrolysis and oxidation. Stabilization methods include:
- Preparing fresh stock solutions in ethanol or DMSO (<0.1% final solvent concentration).
- Storing aliquots at −80°C under nitrogen to prevent oxidation.
- Validating stability via LC-MS at multiple timepoints during experiments .
Q. Methodological Frameworks
Q. How should researchers design studies to explore ARA-S's synergy with other endocannabinoids?
Co-administration experiments with anandamide or 2-AG can assess additive/synergistic effects. For example:
- Dose-matrix designs (e.g., 0.1–10 µM ARA-S + 0.1–10 µM anandamide) in vascular or neuronal models.
- Data analysis via Bliss independence or Chou-Talalay methods to quantify synergy .
Q. What criteria define rigorous research questions for ARA-S studies?
Apply the FINER framework:
- Feasible : Ensure access to validated ARA-S analogs and lipidomic facilities.
- Novel : Focus on understudied pathways (e.g., ARA-S in neuroangiogenesis).
- Ethical : Adhere to NIH guidelines for preclinical reporting (e.g., ARRIVE 2.0 for animal studies) .
Q. Data Interpretation and Validation
Q. How can conflicting results on ARA-S's role in insulin secretion be resolved?
ARA-S increases calcium flux in INS-1 β-cells via TRPV4 activation, but effects vary with glucose concentrations. Experimental refinements:
Properties
IUPAC Name |
(2S)-3-hydroxy-2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(26)24-21(20-25)23(27)28/h6-7,9-10,12-13,15-16,21,25H,2-5,8,11,14,17-20H2,1H3,(H,24,26)(H,27,28)/b7-6-,10-9-,13-12-,16-15-/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUVPTVNRMUOPO-UPQKDGGNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N[C@@H](CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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